molecular formula C12H22I2N2 B14651210 2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide CAS No. 51943-29-4

2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide

Cat. No.: B14651210
CAS No.: 51943-29-4
M. Wt: 448.13 g/mol
InChI Key: SFFSJSHTQZPTMF-UHFFFAOYSA-L
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Description

2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide is a quaternary ammonium compound with a pyridinium core This compound is characterized by its unique structure, which includes a diiodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide typically involves the alkylation of a pyridine derivative. One common method is the reaction of 1-methylpyridinium with diethylmethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diiodide counterion.

    Oxidation and Reduction: The pyridinium core can undergo redox reactions, which are of interest in electrochemical studies.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild conditions.

    Redox Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium compounds, while redox reactions can lead to the formation of reduced or oxidized pyridinium derivatives.

Scientific Research Applications

2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound’s quaternary ammonium structure makes it useful in studies involving cell membranes and ion channels.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide exerts its effects involves its interaction with molecular targets such as cell membranes and ion channels. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, affecting membrane permeability and ion transport. This interaction can influence various cellular processes and is of interest in both biological and chemical research.

Properties

CAS No.

51943-29-4

Molecular Formula

C12H22I2N2

Molecular Weight

448.13 g/mol

IUPAC Name

diethyl-methyl-[(1-methylpyridin-1-ium-2-yl)methyl]azanium;diiodide

InChI

InChI=1S/C12H22N2.2HI/c1-5-14(4,6-2)11-12-9-7-8-10-13(12)3;;/h7-10H,5-6,11H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

SFFSJSHTQZPTMF-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CC1=CC=CC=[N+]1C.[I-].[I-]

Origin of Product

United States

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